Methyl 4-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 4-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7NO5. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-nitrobenzofuran-2-carboxylate typically involves the nitration of benzofuran-2-carboxylic acid followed by esterification. One common method includes the nitration of benzofuran-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitrobenzofuran-2-carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 4-Aminobenzofuran-2-carboxylate.
Substitution: Various substituted benzofuran derivatives.
Ester Hydrolysis: 4-Nitrobenzofuran-2-carboxylic acid.
Scientific Research Applications
Methyl 4-nitrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic electronic materials and as a building block for the synthesis of functionalized polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzofuran-2-carboxylate: Known for its diverse biological activities.
Ethyl 4-nitrobenzofuran-2-carboxylate: Similar structure but with an ethyl ester group.
4-Nitrobenzofuran-2-carboxylic acid: The carboxylic acid derivative without the ester group.
Uniqueness
This compound is unique due to its specific ester group, which influences its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a useful probe in biological studies .
Properties
Molecular Formula |
C10H7NO5 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 4-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3 |
InChI Key |
COIJXHJRVZLFJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
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